Iron manganese oxide (Fe2MnO4)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

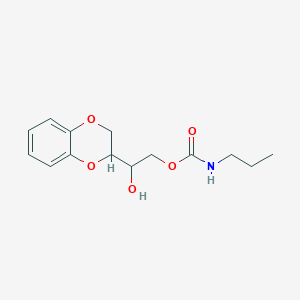

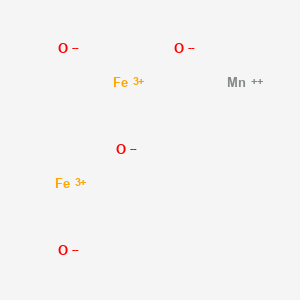

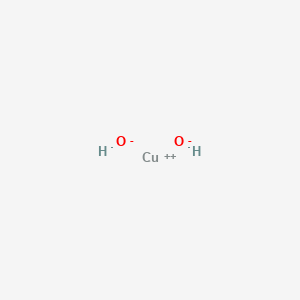

Iron manganese oxide (Fe2MnO4) is a compound with the molecular formula Fe2MnO4 and a molecular weight of 230.63 g/mol. It is involved in redox reactions where H is oxidized and Mn, O are reduced .

Synthesis Analysis

Iron manganese oxide particles can be synthesized by thermal decomposition of a mixture of iron oleate and manganese oleate in a high-boiling solvent in the presence of Na-oleate and oleic acid as surfactants . The particles appear core-shell like in bright field TEM images .Molecular Structure Analysis

The molecular structure of Iron manganese oxide involves a FeO/MnO like structure in the core and a spinel like structure in the shell . High-resolution analytical methods like energy dispersive x-ray spectroscopy (EDS) and electron energy loss spectroscopy (EELS) have been used to investigate the distribution of the metals Mn and Fe .Chemical Reactions Analysis

Iron manganese oxide is involved in redox reactions. The oxidative reactivity of Mn- and Fe-oxides and the reductive reactivity of Fe (II)/iron oxides in complex model systems toward contaminant degradation have been studied .Physical And Chemical Properties Analysis

Iron manganese oxide is a reddish-brown solid . It has a molecular weight of 159.7, a melting point of 2664°F, and is insoluble . It is not reactive at normal temperatures, but at high temperatures, it reacts violently with oxygen, sulfur, and phosphorus .科学的研究の応用

Antimicrobial Applications

Iron manganese oxide nanoparticles: have been synthesized using a fungal-mediated approach, which has shown promising antimicrobial properties . The synthesis involves the use of Aspergillus niger , a fungus, to create Fe2MnO4 particles. These nanoparticles have been tested and validated for their antimicrobial efficacy, making them potential candidates for use in medical and environmental applications where microbial contamination is a concern.

Dye Remediation

The same fungal-mediated synthesis of Fe2MnO4 nanoparticles has also been explored for dye remediation applications . These nanoparticles have shown the ability to degrade dyes like Methylene Blue, suggesting their use in treating industrial wastewater and mitigating environmental pollution caused by synthetic dyes.

Magnetic Properties for Data Storage

Research has been conducted on the synthesis of iron oxide/manganese oxide composite particles and their magnetic properties . These properties are particularly relevant for data storage applications, where the size-dependent magnetic effects of nanoparticles can be utilized to enhance the performance of magnetic storage devices.

Catalysis

Transition metal oxide nanoparticles, including Fe2MnO4, exhibit enhanced catalytic properties compared to their bulk counterparts . This makes them suitable for various catalytic processes, including chemical synthesis and environmental remediation, where they can accelerate reaction rates and improve efficiency.

Energy Storage

Fe2MnO4 nanoparticles have potential applications in energy storage systems . Their unique electrochemical properties can be harnessed in batteries and supercapacitors, contributing to the development of more efficient and higher-capacity energy storage technologies.

Environmental Toxicology

The non-toxic and eco-friendly characteristics of Fe2MnO4 nanoparticles synthesized through green methods make them suitable for studies in environmental toxicology . They can be used to assess the impact of nanomaterials on ecosystems and help in developing guidelines for the safe use of nanoparticles in the environment.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

iron(3+);manganese(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Fe.Mn.4O/q2*+3;+2;4*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSDLVIPMHDAFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[Mn+2].[Fe+3].[Fe+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Fe2MnO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70152949 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron manganese oxide (Fe2MnO4) | |

CAS RN |

12063-10-4 |

Source

|

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012063104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron manganese oxide (Fe2MnO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70152949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5,7-Dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)ethan-1-one](/img/structure/B79790.png)

![[2-Oxo-2-(2-phenylhydrazinyl)ethyl]thiourea](/img/structure/B79795.png)